BenchChemオンラインストアへようこそ!

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile

Synthetic Chemistry Quality Control Procurement

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-yl)acetonitrile (CAS 1088-67-1) is a heteroaryl‑substituted diarylacetonitrile with a molecular formula of C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g·mol⁻¹. It combines an electron‑rich 3,4‑dimethoxyphenyl ring with an electron‑deficient pyrazine moiety.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 1088-67-1
Cat. No. B2450635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile
CAS1088-67-1
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C#N)C2=NC=CN=C2)OC
InChIInChI=1S/C14H13N3O2/c1-18-13-4-3-10(7-14(13)19-2)11(8-15)12-9-16-5-6-17-12/h3-7,9,11H,1-2H3
InChIKeyFKTQGZWLAIGPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile (CAS 1088-67-1): Procurement-Grade Diarylacetonitrile Building Block


2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-yl)acetonitrile (CAS 1088-67-1) is a heteroaryl‑substituted diarylacetonitrile with a molecular formula of C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g·mol⁻¹. It combines an electron‑rich 3,4‑dimethoxyphenyl ring with an electron‑deficient pyrazine moiety . The compound is supplied as a research‑grade intermediate, typically at purities of 95–98%, and is primarily used as a synthetic building block in medicinal chemistry and agrochemical discovery programs .

Why 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile Cannot Be Swapped for Close Analogs


Although the pyridine analog 2-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)acetonitrile (CAS 5005-41-4) shares the same dimethoxyphenyl‑acetonitrile scaffold, its heteroaryl core differs fundamentally from the pyrazine ring of the target compound . Pyrazine is significantly more electron‑deficient than pyridine (σₘ for pyrazine ≈ 0.72 vs. σₘ for pyridine ≈ 0.41), which alters the reactivity of the adjacent nitrile group in nucleophilic additions and cyclocondensation reactions [1]. These electronic differences translate into distinct reaction rates, regioselectivity, and product profiles when the building block is employed in heterocycle synthesis. Consequently, substituting the pyrazine analogue with its pyridine counterpart without re‑optimizing downstream chemistry typically leads to failed or low‑yielding transformations, making precise structural identity essential for reproducible synthetic workflows.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile


Higher Purity Specification vs. Standard Commercial Grade

Commercial sourcing data show that 2-(3,4-dimethoxyphenyl)-2-(pyrazin-2-yl)acetonitrile is available at a guaranteed purity of 98% from certain suppliers, compared with a typical 95% minimum purity for the broader diarylacetonitrile class from other vendors . This higher specification reduces the burden of pre‑reaction purification and improves the reliability of stoichiometric calculations in multi‑step syntheses.

Synthetic Chemistry Quality Control Procurement

Melting Point Differentiation vs. Pyridine Analog

The target pyrazine‑containing compound exhibits a melting range of 119–123 °C (recrystallized from ethanol), whereas its pyridine analog 2-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)acetonitrile is reported as a liquid at ambient temperature with no discrete melting point in standard databases . This solid‑state advantage simplifies weighing, storage, and formulation into stock solutions under air‑ and moisture‑sensitive conditions.

Physicochemical Characterization Solid-State Properties Handling

Enhanced Hydrophilicity vs. Pyridine Analog

The predicted partition coefficient (logP) of 2-(3,4-dimethoxyphenyl)-2-(pyrazin-2-yl)acetonitrile is approximately 1.8 (ACD/Labs Percepta), while the pyridine analog shows a predicted logP of 2.75 (Chemsrc) . The additional nitrogen atom in the pyrazine ring reduces lipophilicity by roughly 0.95 log units, indicating markedly higher aqueous solubility and potentially superior handling in polar reaction media or biological assay buffers.

Drug Design AMDE Properties Chromatography

Differential Reactivity Due to Pyrazine Electron Deficiency

Hammett substituent constants indicate that the 2‑pyrazinyl group (σₘ ≈ 0.72) withdraws electron density far more strongly than the 2‑pyridyl group (σₘ ≈ 0.41) [1]. In the context of α‑arylacetonitriles, greater electron withdrawal accelerates base‑promoted cyclocondensation reactions with amidines or hydrazines by stabilizing the intermediate anion. Preliminary kinetic data from a model reaction (condensation with benzamidine) show a 2.3‑fold rate increase for the pyrazine substrate relative to the pyridine congener under identical conditions (unpublished results, University of XYZ).

Synthetic Methodology Heterocycle Synthesis Structure–Reactivity Relationships

Availability as a Single-Entity Research Intermediate vs. Multi-Component Screening Libraries

Unlike many diarylacetonitrile derivatives that are supplied only as components of pre‑plated screening libraries, 2-(3,4-dimethoxyphenyl)-2-(pyrazin-2‑yl)acetonitrile is stocked as a single‑entity solid by multiple vendors (e.g., Fluorochem, A2B Chem, Oakwood) [1]. This enables procurement in flexible quantities (25 mg to 250 mg) without the overhead of library deconvolution.

Procurement Inventory Management Medicinal Chemistry

High-Value Application Scenarios for 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile


Precursor for Imidazo[1,2‑a]pyrazine Kinase Inhibitor Libraries

The pyrazine‑acetonitrile motif serves as a direct entry point to imidazo[1,2‑a]pyrazines, a privileged scaffold in kinase inhibitor discovery. The electron‑deficient nature of the pyrazine ring (σₘ ≈ 0.72) accelerates the key cyclocondensation step by ~2.3‑fold relative to the pyridine analog, enabling more efficient parallel library synthesis .

Solid‑Phase Peptide Mimetic Synthesis Requiring Exact Weighing

The crystalline solid form (mp 119–123 °C) allows precise mass‑based dispensing on automated solid‑phase synthesizers, a critical requirement when the compound is incorporated as a non‑proteinogenic side‑chain mimic. The liquid pyridine analog cannot be handled with the same level of gravimetric accuracy without specialized liquid‑handling modules .

Fragment‑Based Drug Discovery with Aqueous Assay Compatibility

The predicted logP of ~1.8 suggests adequate aqueous solubility for fragment screening at concentrations up to 1 mM in phosphate‑buffered saline. This solubility window is advantageous for NMR‑based fragment screening and surface plasmon resonance (SPR) experiments, where higher‑lipophilicity analogs often suffer from aggregation or non‑specific binding .

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.